Enhanced Mismatch Discrimination in Fluorescent Oligonucleotide Probes via Nitro-Naphthalimide Modification
Incorporation of the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety (derived from this acetate) into oligodeoxynucleotides enabled fluorescence-based discrimination of single-base mismatches, a capability not observed with the 4-nitroimidazole-modified monomer X in the same study [1]. While monomer X provided thermal discrimination, only monomer Y exhibited fluorescence changes useful for optical mismatch detection.
| Evidence Dimension | Fluorescence-based single-base mismatch discrimination |
|---|---|
| Target Compound Data | Oligonucleotide probes containing monomer Y (benzo[de]isoquinoline-modified uridine) showed fluorescence changes enabling mismatch detection. |
| Comparator Or Baseline | Monomer X (4-nitroimidazole-modified uridine): no fluorescence discrimination; discrimination relied solely on thermal melting. |
| Quantified Difference | Qualitative functional gain: optical detection capability vs. thermal-only detection for monomer X. |
| Conditions | Duplex thermal stability and fluorescence assays in oligodeoxynucleotide probes (Chemistry & Biodiversity, 2010). |
Why This Matters
For researchers developing fluorescent SNP detection assays, only the benzo[de]isoquinoline-modified nucleotide (accessible via this acetate building block) provides the optical readout necessary for high-throughput screening, whereas the closest analog does not.
- [1] Gondela A, et al. Synthesis and biophysical properties of oligodeoxynucleotides containing 2′-deoxy-5-(4-nitro-1H-imidazol-1-yl)-β-D-uridine and 2′-deoxy-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-β-D-uridine monomers. Chem Biodivers. 2010;7(2):350-362. View Source
